Atto 590 NHS ester

Overview

Description

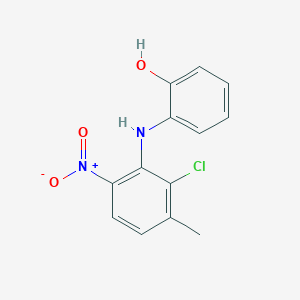

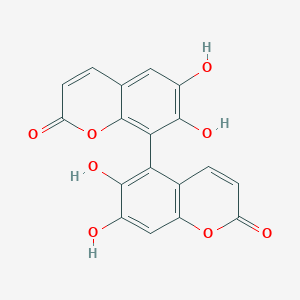

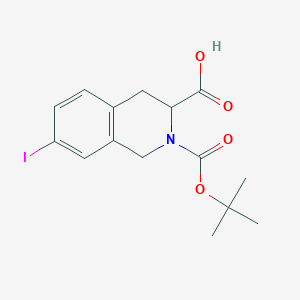

Atto 590 NHS ester is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and thermal stability. It is widely used in biological research for labeling and imaging applications due to its moderate hydrophilicity and optimal excitation within the 575-610 nm wavelength range.

Biochemical Analysis

Biochemical Properties

Atto 590 NHS ester readily reacts with compounds containing amino groups, forming a chemically stable amide bond between the dye and proteins . The pH of the solution must be adjusted sufficiently high to obtain a high concentration of unprotonated amino groups .

Cellular Effects

As a fluorescent marker, it can be used to label proteins or antibodies , which can then be tracked to study various cellular processes.

Molecular Mechanism

This compound forms a chemically stable amide bond with proteins and other amine-containing substrates . This reaction is facilitated by the N-hydroxysuccinimidyl (NHS) ester group in the this compound molecule .

Temporal Effects in Laboratory Settings

When stored as indicated, Atto 590 NHS esters are stable for at least 3 years . The NHS-ester also reacts with the hydroxyl ions in the solution to yield “free dye”, which is no longer reactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atto 590 NHS ester is synthesized through a series of chemical reactions involving rhodamine derivatives and N-hydroxysuccinimide (NHS) esterification. The reaction typically involves the activation of the NHS ester group, which reacts with amino groups on target molecules to form a stable amide bond.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated chemical reactors and purification systems to ensure high purity and consistency. The process includes the following steps:

Synthesis of Rhodamine Derivative: The rhodamine core structure is synthesized through a multi-step organic synthesis process.

NHS Esterification: The rhodamine derivative is then reacted with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Purification: The resulting product is purified using techniques such as column chromatography and recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Atto 590 NHS ester primarily undergoes amide bond formation reactions with amino-containing substrates. The NHS ester group reacts with primary and secondary amines to form stable amide bonds.

Common Reagents and Conditions:

Reagents: NHS ester, amino-containing substrates (proteins, peptides, nucleotides), coupling agents (DCC, EDC).

Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH of 7-9 to ensure the amino groups are unprotonated and reactive.

Major Products Formed: The major product of the reaction is the labeled substrate, where the Atto 590 dye is covalently attached to the target molecule through an amide bond.

Scientific Research Applications

Atto 590 NHS ester is extensively used in various scientific research fields due to its fluorescent properties. Some of its applications include:

Fluorescence Microscopy: Used in advanced imaging techniques such as PALM, dSTORM, and STED microscopy for high-resolution imaging.

Flow Cytometry: Employed in flow cytometry (FACS) for analyzing and sorting cells based on fluorescence.

Fluorescence In Situ Hybridization (FISH): Utilized in FISH for detecting and localizing specific DNA sequences within cells.

Protein Labeling: Used for labeling proteins and peptides in biochemical assays and structural studies.

Single-Molecule Detection: Suitable for single-molecule detection applications due to its high fluorescence quantum yield and photostability.

Mechanism of Action

The mechanism of action of Atto 590 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amino group of the target molecule. This reaction is facilitated by the presence of a coupling agent (e.g., DCC) and occurs under buffered conditions to ensure the amino group is unprotonated. The resulting amide bond is chemically stable and resistant to hydrolysis, making it suitable for long-term labeling and imaging applications.

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group on proteins, peptides, and nucleotides. The dye can be used to label various biomolecules, allowing researchers to study their structure, function, and interactions within biological systems.

Comparison with Similar Compounds

Alexa Fluor 594: Another rhodamine-based dye with similar excitation and emission properties.

Atto 647N: A near-infrared dye with similar applications in fluorescence imaging.

Atto 488: A green-fluorescent dye used for labeling and imaging applications.

Atto 647: A red-fluorescent dye with high photostability and quantum yield.

Properties

IUPAC Name |

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDVERDESTYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42ClN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849484 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670269-33-7 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)